2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol is an organic compound that features a phenol group substituted with isopropyl groups at the 2 and 6 positions and a thiazolylamino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution on the Phenol Ring: The phenol ring is substituted with isopropyl groups at the 2 and 6 positions through Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Coupling of Thiazole and Phenol: The thiazole ring is then coupled to the phenol ring at the 4 position through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using appropriate alkyl or acyl halides and a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various alkyl or aryl-substituted phenol derivatives.
Scientific Research Applications
2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(propan-2-yl)phenol: Lacks the thiazolylamino group, which may result in different chemical and biological properties.
4-(1,3-Thiazol-2-ylamino)phenol: Lacks the isopropyl groups, which may affect its solubility and reactivity.
2,6-Di(propan-2-yl)-4-aminophenol: Lacks the thiazole ring, which may influence its biological activity.
Uniqueness
2,6-Di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol is unique due to the presence of both isopropyl groups and a thiazolylamino group on the phenol ring. This combination of structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,6-di(propan-2-yl)-4-(1,3-thiazol-2-ylamino)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-9(2)12-7-11(17-15-16-5-6-19-15)8-13(10(3)4)14(12)18/h5-10,18H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEUKYJHJNDYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.